Ethyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride
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Description
Ethyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O3 and its molecular weight is 252.74. The purity is usually 95%.
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Scientific Research Applications
Synthesis Applications
Peptidyl 2,2-difluoro-3-aminopropionate Synthesis : A study by Angelastro et al. (1992) involved preparing Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate through a Reformatsky reaction. This compound was then used to synthesize a potential proteinase inhibitor after N-debenzylation and coupling to Boc·Ala·Ala·Pro·OH (Angelastro, Bey, Mehdi, & Peet, 1992).
Tandem Ring Opening and Oximation : Saravanan et al. (2007) reported the formation of Ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate from a tandem ring opening and oximation process. This process highlights the compound's role in creating structurally complex molecules (Saravanan, Vignesh Babu, & Muthusubramanian, 2007).
Biological Activity
Organotin(IV) Complexes as Anticancer Drugs : Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes showing cytotoxic activity against various human tumor cell lines. This research demonstrates the potential medicinal applications of compounds related to Ethyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride (Basu Baul, Basu, Vos, & Linden, 2009).
Edeine Analogs Synthesis : Czajgucki, Sowiński, and Andruszkiewicz (2003) developed methods for synthesizing orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoates, useful for the syntheses of edeine analogs. This study provides insights into the synthesis of complex amino acid derivatives for pharmaceutical applications (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Properties
IUPAC Name |
ethyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-4-15-10(14)8(5-7(2)3)12-9(13)6-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIYAKXNZXDPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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